molecular formula C15H13Cl2N3O2 B294006 N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B294006
M. Wt: 338.2 g/mol
InChI Key: KAJFOVFUPLKKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as DPA-714, is a small molecule radioligand that selectively binds to the translocator protein (TSPO) in the outer mitochondrial membrane. TSPO is upregulated in response to various forms of cellular stress, such as inflammation, and is therefore a promising target for imaging and therapeutic applications.

Mechanism of Action

TSPO is a transmembrane protein located in the outer mitochondrial membrane that plays a role in cholesterol transport, steroidogenesis, and apoptosis. TSPO expression is upregulated in response to cellular stress, such as inflammation, and can be used as a biomarker for disease diagnosis and monitoring. N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide selectively binds to TSPO with high affinity and can be used as a radiotracer for imaging TSPO in vivo.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to have minimal binding to other receptors or transporters in the brain and does not affect neurotransmitter levels. However, N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to modulate various biological processes, such as inflammation, oxidative stress, and apoptosis. N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has also been shown to reduce oxidative stress and apoptosis in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has several advantages for lab experiments, including high affinity and selectivity for TSPO, minimal binding to other receptors or transporters, and low toxicity. However, N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has several limitations, including the need for radiolabeling for imaging studies, limited availability, and potential species differences in TSPO expression and binding affinity.

Future Directions

There are several future directions for N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide research, including the development of new radiolabeling methods for improved imaging sensitivity and specificity, the investigation of TSPO expression and binding in various diseases and animal models, and the development of TSPO-targeted therapies for disease treatment. Additionally, the use of N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in combination with other imaging agents or therapies may provide new insights into disease mechanisms and treatment strategies.

Synthesis Methods

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide can be synthesized through a multi-step process starting with the reaction of 2-acetylpyridine with 3,4-dichlorobenzoyl chloride to form 2-acetyl-3,4-dichloropyridine. This intermediate is then reacted with ethylenediamine to form N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. The final product can be purified through recrystallization or chromatography.

Scientific Research Applications

N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has been extensively studied as a radiotracer for imaging TSPO in vivo using positron emission tomography (PET) or single photon emission computed tomography (SPECT). TSPO expression is upregulated in various diseases, such as neurodegenerative disorders, cancer, and inflammation. Therefore, N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide PET or SPECT imaging can be used for disease diagnosis, monitoring disease progression, and evaluating treatment response. N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide has also been used in preclinical studies to investigate the role of TSPO in various biological processes, such as neuroinflammation, neuroprotection, and apoptosis.

properties

Molecular Formula

C15H13Cl2N3O2

Molecular Weight

338.2 g/mol

IUPAC Name

N-[2-[(3,4-dichlorobenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H13Cl2N3O2/c16-11-5-4-10(9-12(11)17)14(21)19-7-8-20-15(22)13-3-1-2-6-18-13/h1-6,9H,7-8H2,(H,19,21)(H,20,22)

InChI Key

KAJFOVFUPLKKBS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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